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molecular formula C9H8O2 B020428 2,3-Dihydrobenzofuran-5-carboxaldehyde CAS No. 55745-70-5

2,3-Dihydrobenzofuran-5-carboxaldehyde

Cat. No. B020428
M. Wt: 148.16 g/mol
InChI Key: WEBVDBDZSOJGPB-UHFFFAOYSA-N
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Patent
US04703052

Procedure details

A solution of 9.4 ml (83.4 mmol) 2,3-dihydrobenzofuran in 250 ml methylene dichloride was cooled under nitrogen to 0° to -5° C. and 18 ml (167 mmole) titanium tetrachloride was added dropwise at 0° C. The resulting brown mixture was stirred 10 minutes and 8.3 ml (91.6 mmole) 1,1-dichloromethylmethyl ether was then added dropwise at 0° C. During this addition the reaction mixture became dark red in color. The mixture was allowed to warm to room temperature, stirred for 2 hours and poured slowly into a 2 liter beaker containing 700 ml saturated aqueous sodium bicarbonate solution The resulting mixture was filtered through diatomaceous earth and the solids washed with methylene dichloride. The separated organic layer was dried (Na2SO4) and the solvent evaporated to afford a residual oil, 10 g, (81%) which appeared homogeneous on silica gel thin-layer chromatography (TLC), eluting with an ethyl acetate/hexane/5% acetic acid, 1:5:5 by volume. Mass spectrum (m/e): 148 (M+), 147, 119.
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1.ClC[CH:12]([O:15]C(CCl)CCl)CCl.C(=O)(O)[O-].[Na+]>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH:12]([C:8]1[CH:7]=[CH:6][C:5]2[O:1][CH2:2][CH2:3][C:4]=2[CH:9]=1)=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
9.4 mL
Type
reactant
Smiles
O1CCC2=C1C=CC=C2
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
ClCC(CCl)OC(CCl)CCl
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
18 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting brown mixture was stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During this addition the reaction mixture
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
poured slowly into a 2 liter beaker
FILTRATION
Type
FILTRATION
Details
was filtered through diatomaceous earth
WASH
Type
WASH
Details
the solids washed with methylene dichloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to afford a residual oil, 10 g, (81%) which
WASH
Type
WASH
Details
eluting with an ethyl acetate/hexane/5% acetic acid, 1:5:5 by volume

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(=O)C=1C=CC2=C(CCO2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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